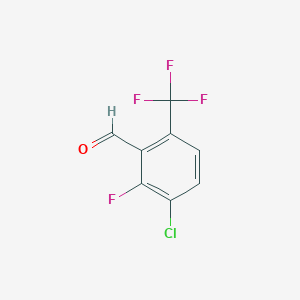

3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

3-chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVMLHFHFBCCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353000 | |

| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186517-29-3 | |

| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde

CAS Number: 186517-29-3

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, imparts specific electronic and steric properties that make it a compound of interest in the development of novel pharmaceuticals and agrochemicals.[1] The presence of fluorine and trifluoromethyl moieties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this benzaldehyde derivative a key intermediate in medicinal chemistry.[1] This guide provides a comprehensive overview of the available technical data, including its chemical and physical properties, and outlines its general role in synthetic chemistry.

Chemical and Physical Properties

Currently, detailed experimental data for this compound is limited in publicly available literature. The information presented below is a combination of data from chemical suppliers and computed predictions.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 186517-29-3 | [2][3] |

| Molecular Formula | C₈H₃ClF₄O | [2][3] |

| Molecular Weight | 226.56 g/mol | [2][3] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| XLogP3 (Computed) | 3.0 | [4] |

| Hydrogen Bond Donor Count (Computed) | 0 | [4] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | [4] |

| Rotatable Bond Count (Computed) | 1 | [4] |

| Exact Mass (Computed) | 225.9808551 Da | [4] |

| Monoisotopic Mass (Computed) | 225.9808551 Da | [4] |

Synthesis and Reactivity

The reactivity of this compound is characteristic of aromatic aldehydes. The aldehyde functional group can undergo a variety of transformations, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding benzyl alcohol.

-

Reductive amination to form substituted benzylamines.

-

Wittig reaction and related olefination reactions to form substituted styrenes.

-

Condensation reactions , such as the aldol or Knoevenagel condensation.

The aromatic ring, being substituted with both electron-withdrawing (chloro, fluoro, trifluoromethyl) and a moderately deactivating (aldehyde) group, will be deactivated towards electrophilic aromatic substitution. Nucleophilic aromatic substitution may be possible under specific conditions, particularly at the positions activated by the electron-withdrawing groups.

Applications in Research and Development

As a synthetic intermediate, this compound is primarily utilized in the construction of more complex molecules.[1] Its utility in drug discovery stems from the advantageous properties conferred by the fluorine and trifluoromethyl groups, which can enhance:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

-

Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronic effects of the fluorine substituents can modulate the pKa of nearby functional groups and influence interactions with protein targets.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis or specific reactions of this compound are not currently published in readily accessible scientific literature. Researchers planning to use this compound should rely on general procedures for reactions of substituted benzaldehydes and optimize the conditions for their specific application.

Visualization of Synthetic Logic

While no specific signaling pathways involving this compound are documented, a generalized workflow for its potential use in the synthesis of a hypothetical drug candidate can be visualized.

Caption: A generalized synthetic workflow illustrating the potential use of the title compound.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized chemical intermediate with potential applications in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. While detailed experimental data and protocols are currently scarce in the public domain, its chemical structure suggests a range of possible synthetic transformations. Further research and publication of its properties and reactivity are needed to fully realize its potential in organic synthesis and drug development.

References

Technical Guide: Physicochemical Characterization of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical compounds. The presence of halogen and trifluoromethyl substituents on the benzaldehyde scaffold can significantly influence its chemical reactivity and biological activity. This document provides a technical overview of the known physical properties of this compound, outlines standardized experimental protocols for their determination, and presents a generalized synthetic workflow.

Core Physical Properties

Quantitative experimental data for many physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information from chemical suppliers and databases.[1][2][3] It is important to note that some properties are calculated or estimated and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₄O | [2][3] |

| Molecular Weight | 226.56 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| CAS Number | 186517-29-3 | [2][3] |

| Physical Form | Liquid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | 2-8°C (under inert atmosphere) |

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, this section provides detailed, generalized methodologies for determining the key physical properties of a liquid organic compound of this nature.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is the capillary tube method.

Materials:

-

Thiele tube or similar heating apparatus (e.g., oil bath with stirrer)

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Sample of the liquid compound

-

Heating oil (e.g., mineral oil)

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or oil bath.

-

The apparatus is heated gently and slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Water bath for temperature control

-

Sample of the liquid compound

Procedure using a Pycnometer:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25°C) to allow for thermal equilibration.

-

The pycnometer is removed from the bath, dried, and its mass is measured.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is measured.

-

The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Determination of Solubility

Solubility is typically determined qualitatively by observing the dissolution of a solute in a solvent.

Materials:

-

Small test tubes

-

A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Sample of the liquid compound

-

Vortex mixer or shaker

Procedure:

-

A small, measured amount of the liquid sample (e.g., 0.1 mL) is added to a test tube.

-

A measured volume of a solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by shaking for a set period.

-

The mixture is allowed to stand and is visually inspected for homogeneity.

-

If the sample dissolves completely, it is recorded as soluble. If two distinct layers are present or the mixture is cloudy, it is recorded as insoluble or partially soluble.

-

This process is repeated with a variety of solvents of different polarities to establish a solubility profile.

Synthetic Workflow

The synthesis of substituted benzaldehydes such as this compound often involves a multi-step process. A generalized workflow for the synthesis of a substituted benzaldehyde from a corresponding substituted toluene is depicted below. This typically involves the oxidation of the methyl group of the toluene precursor.

This diagram illustrates a common synthetic route where a substituted toluene is first oxidized to the corresponding benzoic acid, which is then subjected to workup and purification to yield the final benzaldehyde product. The specific reagents and conditions would need to be optimized for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. While detailed experimental protocols and extensive biological data for this specific compound are not widely available in public literature, this guide consolidates the existing information and provides context based on related chemical structures.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₃ClF₄O.[1][2] Its chemical structure is characterized by a benzene ring substituted with a chloro, a fluoro, a trifluoromethyl, and a formyl (aldehyde) group. The molecular weight of this compound is approximately 226.56 g/mol .[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₄O | [1][2] |

| Molecular Weight | 226.56 g/mol | [1][2] |

| CAS Number | 186517-29-3 | [1][2] |

| Physical Form | Liquid | |

| Purity | ~95% |

Molecular Structure

The arrangement of the substituents on the benzaldehyde core is crucial for its reactivity and its utility as a building block in organic synthesis.

Synthesis

Another potential synthetic route is the formylation of a corresponding aromatic precursor, such as 1-chloro-2-fluoro-4-(trifluoromethyl)benzene, using methods like the Gattermann-Koch reaction or the Vilsmeier-Haack reaction. These reactions introduce the aldehyde group onto the aromatic ring.

A patent for the preparation of trifluoromethylbenzaldehydes describes a general in-situ process involving the fluorination of a trichloromethylbenzal chloride to a trifluoromethylbenzal chloride, followed by hydrolysis to the benzaldehyde.[3][4] While this patent does not specify the exact starting materials and conditions for this compound, it provides a plausible industrial-scale synthetic strategy.

Analytical Data

Comprehensive, publicly available analytical data such as NMR (¹H, ¹³C, ¹⁹F), infrared (IR), and mass spectrometry (MS) for this compound is limited. Researchers working with this compound would need to perform their own analytical characterization to confirm its identity and purity. Predicted mass spectrometry data suggests a monoisotopic mass of 225.98085 Da.

Biological Activity and Applications

While there is no specific information on the biological activity of this compound itself, substituted benzaldehydes are a class of compounds with a wide range of biological activities. They are known to exhibit antimicrobial, antifungal, anti-inflammatory, and even anticancer properties.[5][6]

The primary application of this compound is as a versatile intermediate in organic synthesis. The presence of multiple reactive sites—the aldehyde group and the variously substituted aromatic ring—allows for a wide range of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical drugs and agrochemicals. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity.

Experimental Protocols and Future Directions

The lack of detailed public information on the synthesis and biological activity of this compound presents an opportunity for further research. A systematic investigation into efficient synthetic routes and a thorough characterization of its physical and chemical properties would be of significant value to the scientific community.

Furthermore, screening this compound and its derivatives for various biological activities could uncover novel therapeutic applications. Given the known bioactivities of other substituted benzaldehydes, it is plausible that this compound could serve as a scaffold for the development of new drugs targeting a range of diseases.

Below is a generalized workflow for the synthesis and characterization of a novel substituted benzaldehyde, which could be applied to this compound.

References

- 1. 3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde | C8H3ClF4O | CID 14170522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 5. repositorio.ufc.br [repositorio.ufc.br]

- 6. mdpi.com [mdpi.com]

Navigating the Spectral Landscape of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde: A Technical Guide to ¹H and ¹³C NMR Spectra

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular architecture. This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra for the complex substituted aromatic compound, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) increments and known coupling constants, to provide a robust prediction of its spectral characteristics. This document also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar small organic molecules.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aldehydic and aromatic protons. The chemical shifts are heavily influenced by the electronic effects of the four substituents on the benzene ring. The aldehyde proton is expected to be significantly deshielded, appearing at a high chemical shift. The two aromatic protons will display complex splitting patterns due to homo- and heteronuclear couplings.

The prediction of the chemical shifts is based on the additive model of substituent effects, using benzaldehyde as the reference compound (Aldehyde proton: ~9.9 ppm; Aromatic protons: ~7.5-7.9 ppm). All substituents (-Cl, -F, -CF₃) are electron-withdrawing, which generally leads to a downfield shift of the remaining ring protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H4-H5) = 8.0-9.0, ⁴J(H4-F) = 4.0-6.0 |

| H-5 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H5-H4) = 8.0-9.0, ⁵J(H5-F) ≈ 1.0 |

| CHO | 10.2 - 10.4 | Singlet (or very fine multiplet) | - |

Disclaimer: The chemical shifts and coupling constants are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the seven carbon atoms of the substituted benzaldehyde and the carbon of the trifluoromethyl group. The chemical shifts are influenced by the electronegativity and resonance effects of the attached substituents. The carbonyl carbon of the aldehyde is expected to be the most downfield signal. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, and the aromatic carbons will also exhibit splitting due to coupling with fluorine.

The prediction of the chemical shifts is based on the additive model of substituent effects, using the known spectrum of benzaldehyde as a starting point (C1: ~137 ppm, C2/6: ~130 ppm, C3/5: ~129 ppm, C4: ~134 ppm, CHO: ~192 ppm).

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 (C-CHO) | 135 - 138 | Multiplet | |

| C-2 (C-F) | 158 - 162 | Doublet | ¹J(C2-F) = 250-260 |

| C-3 (C-Cl) | 130 - 133 | Doublet | ²J(C3-F) = 20-25 |

| C-4 | 130 - 132 | Doublet | ³J(C4-F) = 5-10 |

| C-5 | 125 - 128 | Singlet (or fine multiplet) | |

| C-6 (C-CF₃) | 128 - 131 | Quartet | ²J(C6-CF₃) = 30-35 |

| CHO | 188 - 191 | Doublet | ³J(C-H, F) ≈ 2-4 |

| CF₃ | 122 - 125 | Quartet | ¹J(C-F) = 270-280 |

Disclaimer: The chemical shifts and coupling constants are predicted values and may differ from experimental results.

Molecular Structure and Atom Numbering

The diagram below illustrates the chemical structure of this compound with the IUPAC numbering scheme used for the assignment of the NMR signals.

Caption: Structure of this compound.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

1. Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Procedure:

-

Accurately weigh the sample into a clean, dry vial.

-

Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

2. NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 to 4096, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

-

Temperature: 298 K (25 °C).

3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

Caption: NMR experimental and analytical workflow.

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, a valuable substituted benzaldehyde derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of a direct, one-pot synthesis in the current literature, this document outlines a logical and chemically sound multi-step approach derived from established organic chemistry principles and analogous transformations. The proposed pathway leverages common and well-understood reactions, providing a roadmap for the laboratory-scale synthesis of this complex molecule.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step process commencing with the commercially available 2-chloro-3-(trifluoromethyl)aniline. The key transformations involve the introduction of a fluorine atom via a Sandmeyer-type reaction, followed by a regioselective ortho-formylation.

The proposed synthetic route is as follows:

-

Diazotization of 2-Chloro-3-(trifluoromethyl)aniline: The synthesis begins with the conversion of the primary aromatic amine, 2-chloro-3-(trifluoromethyl)aniline, into a diazonium salt. This is a standard procedure typically carried out in the presence of a nitrous acid source, such as sodium nitrite, in a strong acidic medium at low temperatures to ensure the stability of the diazonium intermediate.

-

Fluoro-de-diazoniation (Balz-Schiemann Reaction): The resulting diazonium salt is then converted to the corresponding fluoro-aromatic compound, 1-chloro-2-fluoro-3-(trifluoromethyl)benzene. This is achieved through a Balz-Schiemann reaction, where the diazonium salt is treated with a fluorinating agent, typically tetrafluoroboric acid (HBF₄) or its salts, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.

-

Ortho-Formylation: The final step involves the introduction of the aldehyde functionality at the position ortho to the trifluoromethyl group. This can be accomplished through a directed ortho-metalation (DoM) reaction. The trifluoromethyl group, along with the adjacent fluorine and chlorine atoms, activates the C6 position for deprotonation by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, like N,N-dimethylformamide (DMF), to yield the target molecule, this compound, after acidic workup.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These are based on general procedures for similar transformations and may require optimization for this specific substrate.

Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)benzenediazonium salt

-

Materials:

-

2-Chloro-3-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Chloro-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at room temperature.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent a rise in temperature and excessive foaming.

-

After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

-

Step 2: Synthesis of 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene

-

Materials:

-

2-Chloro-3-(trifluoromethyl)benzenediazonium salt solution (from Step 1)

-

Tetrafluoroboric Acid (HBF₄, 48% aqueous solution)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To the cold (0-5 °C) diazonium salt solution from Step 1, slowly add tetrafluoroboric acid (1.1 eq) with continuous stirring.

-

A precipitate of the diazonium tetrafluoroborate salt should form. Continue stirring at 0-5 °C for 30 minutes.

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether to facilitate drying.

-

Carefully dry the isolated salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a safety shield.

-

Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a condenser until nitrogen evolution ceases. The thermal decomposition will yield the crude product.

-

Alternatively, the decomposition can be carried out by suspending the salt in an inert, high-boiling solvent (e.g., toluene or xylene) and heating the suspension.

-

After cooling, dissolve the residue in diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene.

-

Step 3: Synthesis of this compound

-

Materials:

-

1-Chloro-2-fluoro-3-(trifluoromethyl)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, solution in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen) and equip it with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Dissolve 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the aryllithium species.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully adding 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford this compound.

-

Data Presentation

The following table summarizes the key reactants, products, and expected yields for the proposed synthesis. Please note that the yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and optimization.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 2-Chloro-3-(trifluoromethyl)aniline | NaNO₂, HCl | 2-Chloro-3-(trifluoromethyl)benzenediazonium salt | In situ |

| 2 | 2-Chloro-3-(trifluoromethyl)benzenediazonium salt | HBF₄, Heat | 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | 50-70 |

| 3 | 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | n-BuLi, DMF | This compound | 60-80 |

Mandatory Visualization

The following diagrams illustrate the proposed synthesis pathway and the logical relationships between the key components.

Caption: Proposed three-step synthesis of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

IUPAC name for C8H3ClF4O

An In-depth Technical Guide to the Isomers of C8H3ClF4O

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C8H3ClF4O corresponds to several structural isomers, primarily substituted benzoyl chlorides, which are valuable reagents in organic synthesis. These compounds serve as critical building blocks in the development of novel pharmaceuticals and agrochemicals due to the presence of fluorine and trifluoromethyl groups, which can significantly modulate a molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the known isomers of C8H3ClF4O, their physicochemical properties, general synthetic protocols, and potential applications in research and development.

Identification and IUPAC Nomenclature of C8H3ClF4O Isomers

The molecular formula C8H3ClF4O designates several isomers of a substituted benzoyl chloride. The core structure consists of a benzene ring substituted with a chlorocarbonyl group (-COCl), a fluorine atom (-F), and a trifluoromethyl group (-CF3). The IUPAC names of the identified isomers are determined by the relative positions of these substituents on the aromatic ring.

The primary isomers for the molecular formula C8H3ClF4O are:

These compounds are reactive acylating agents and are typically used as intermediates in the synthesis of more complex molecules.

Physicochemical Properties

The physicochemical properties of these isomers are crucial for their handling, reaction setup, and for predicting the properties of their derivatives. The available data for two of the isomers are summarized below for comparison.

| Property | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride |

| CAS Number | 126917-10-0[2][3] | 189807-21-4[4] |

| Molecular Weight | 226.56 g/mol [1][3] | 226.56 g/mol [4] |

| Boiling Point | Not specified | 157 °C (lit.)[4] |

| Density | Not specified | 1.495 g/mL at 25 °C (lit.)[4] |

| Refractive Index | Not specified | n20/D 1.468 (lit.)[4] |

| InChI Key | OOAHPLWBUUTFMV-UHFFFAOYSA-N[2] | OEYHURRIOWWRMD-UHFFFAOYSA-N[4] |

| Flash Point | Not specified | 85 °C (185 °F) - closed cup[4] |

| Storage Temperature | Not specified | 2-8°C[4] |

Experimental Protocols: Synthesis

The isomers of C8H3ClF4O are typically synthesized from their corresponding carboxylic acids. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry. Below is a general methodology that can be adapted for the synthesis of these specific isomers.

General Protocol for the Synthesis of Fluoro-(trifluoromethyl)benzoyl Chlorides

This protocol describes the conversion of a substituted benzoic acid to its corresponding benzoyl chloride using thionyl chloride (SOCl2).

Materials:

-

Appropriate fluoro-(trifluoromethyl)benzoic acid (e.g., 2-fluoro-4-(trifluoromethyl)benzoic acid)

-

Thionyl chloride (SOCl2)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM) as solvent

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for reflux and distillation

Procedure:

-

Reaction Setup: A round-bottom flask is charged with the fluoro-(trifluoromethyl)benzoic acid (1.0 eq) and an anhydrous solvent (e.g., toluene). The flask is equipped with a reflux condenser and placed under an inert atmosphere.

-

Addition of Reagents: Thionyl chloride (typically 1.5-2.0 eq) is added to the suspension at room temperature. A catalytic amount of DMF (1-2 drops) is then carefully added.

-

Reaction: The reaction mixture is heated to reflux (the temperature will depend on the solvent used) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO2).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude benzoyl chloride is then purified by fractional distillation under reduced pressure to yield the final product.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and SO2).

-

Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Applications in Research and Drug Development

Acyl halides such as the isomers of C8H3ClF4O are highly valuable in medicinal chemistry and drug development. Their primary utility lies in their ability to acylate a wide range of nucleophiles, forming amides, esters, and ketones.

-

Amide Bond Formation: The reaction with primary or secondary amines to form amides is one of the most common applications. This is a cornerstone of peptide synthesis and the creation of many drug molecules.

-

Esterification: Reaction with alcohols yields esters, which are prevalent in many biologically active compounds and can be used as prodrugs.

-

Friedel-Crafts Acylation: These benzoyl chlorides can be used to introduce the fluoro-(trifluoromethyl)benzoyl moiety onto another aromatic ring, creating complex diaryl ketones.

The presence of the trifluoromethyl group is particularly significant in drug design. It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[6] The fluorine substituent further modulates the electronic properties of the molecule.

While specific signaling pathways for C8H3ClF4O isomers are not documented, their derivatives, such as benzoyl arylureas, have been investigated for insecticidal and acaricidal activities.[7] This suggests that compounds synthesized from these building blocks could be screened for a wide range of biological activities.

Visualizations

Logical Workflow for Synthesis and Application

The following diagram illustrates a typical workflow from the starting carboxylic acid to the synthesis of potential drug candidates.

Caption: Synthetic and screening workflow for C8H3ClF4O isomers.

General Reaction Pathway

This diagram shows the general reaction of a C8H3ClF4O isomer with a nucleophile.

Caption: General acylation reaction of C8H3ClF4O isomers.

References

- 1. 126917-10-0 CAS MSDS (2-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Fluoro-4-(trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 3. 2-Fluoro-4-(trifluoromethyl)benzoyl chloride 98 126917-10-0 [sigmaaldrich.com]

- 4. 4-Fluoro-2-(trifluoromethyl)benzoyl chloride 97 189807-21-4 [sigmaaldrich.com]

- 5. m.chemicalbook.com [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Navigating the Stability and Storage of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the compound's integrity and efficacy throughout its lifecycle.

Summary of Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the stability of this compound. The following table summarizes the key recommendations based on available safety data sheets and product information.

| Parameter | Recommended Condition | Source |

| Storage Temperature | 2-8°C | |

| Atmosphere | Inert Atmosphere | |

| Container | Tightly closed in a dry and well-ventilated place. | [1][2][3] |

| Incompatible Materials | Strong bases, oxidants, and/or reducers. | [4] |

| Conditions to Avoid | Heat, hot surfaces, sparks, open flames, and other ignition sources. | [1][2][5] |

General Chemical Stability

The product is considered chemically stable under standard ambient conditions (room temperature).[1] However, exposure to heat should be avoided.[1] Vapors of similar compounds may form explosive mixtures with air at elevated temperatures.[1]

Experimental Protocols: A Generalized Approach

While specific, detailed experimental protocols for the stability testing of this compound are not publicly available, a generalized workflow for assessing the stability of chemical compounds can be applied. This involves subjecting the compound to various stress conditions and analyzing for degradation over time.

Potential Degradation Pathways

Based on the functional groups present in this compound (an aldehyde, and chloro, fluoro, and trifluoromethyl substituents on a benzene ring), several hypothetical degradation pathways can be proposed. The aldehyde group is susceptible to oxidation, while the halogen substituents could potentially be involved in nucleophilic substitution or reductive dehalogenation reactions under certain conditions.

Hazardous Decomposition Products

In the event of a fire, thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen fluoride, and hydrogen chloride.[1][4]

Safe Handling Procedures

When handling this compound, it is important to wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area, and inhalation of vapors, mists, or gas should be avoided.[2][5] Hands and any exposed skin should be washed thoroughly after handling.[2]

This guide is intended to provide a summary of the available information on the stability and storage of this compound. For detailed safety information, please refer to the full Safety Data Sheet (SDS) from the supplier.

References

electronic effects of substituents in fluorinated benzaldehydes

An In-depth Technical Guide on the Electronic Effects of Substituents in Fluorinated Benzaldehydes

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzaldehydes are a cornerstone class of compounds in modern chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms and other substituents onto the benzaldehyde scaffold allows for the fine-tuning of a molecule's electronic properties, which in turn dictates its reactivity, stability, and biological activity. Understanding and quantifying these electronic effects is paramount for rational molecular design and the development of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the . It delves into the theoretical framework used to describe these phenomena, presents quantitative data for various substituents, outlines detailed experimental protocols for their determination, and illustrates key concepts through logical diagrams.

The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental mechanisms:

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density towards it (+I effect).[1][2]

-

Resonance Effect (R) or Mesomeric Effect (M): This effect is transmitted through the pi (π) system of the aromatic ring, involving the delocalization of lone pairs or pi electrons.[2][3] Substituents with lone pairs (e.g., -F, -OH, -NH₂) can donate electron density to the ring (+R effect), whereas groups with pi bonds to electronegative atoms (e.g., -NO₂, -CHO) can withdraw electron density (-R effect).

The interplay of these effects determines the overall electron density of the aromatic ring and the reactivity of the aldehyde functional group.

Quantitative Analysis of Electronic Effects: The Hammett Equation

The most widely used tool for quantifying the electronic effects of substituents on aromatic systems is the Hammett equation, a linear free-energy relationship developed by Louis Plack Hammett.[4] It empirically relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[4]

The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for the reaction of a substituted aromatic compound.[4][5]

-

k₀ or K₀ is the rate or equilibrium constant for the reference reaction of the unsubstituted compound (where the substituent is hydrogen).[4][5]

-

σ (Sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It is a quantitative measure of the substituent's electronic effect.[4][5]

-

ρ (Rho) is the reaction constant , which depends on the type of reaction, the conditions (e.g., solvent, temperature), and its sensitivity to electronic effects.[4][5]

-

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (i.e., a buildup of negative charge in the transition state).[7][8]

-

A negative ρ value signifies that the reaction is accelerated by electron-donating groups (i.e., a buildup of positive charge in the transition state).

-

The Unique Electronic Nature of Fluorine

Fluorine presents a fascinating case due to its dual electronic properties. It is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I).[9] However, it also possesses lone pairs that can be donated to the aromatic ring via resonance (+R).[9]

-

In the meta position , the resonance effect is negligible, and the strong -I effect dominates.

-

In the para position , both the -I and +R effects are operative and act in opposition.[10] For fluorine, the inductive effect typically outweighs the resonance effect, making it a net deactivating group in electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions.[1]

Hammett Substituent Constants

The following table summarizes the Hammett constants (σ) for several common substituents. These values are crucial for predicting how a substituent will influence the reactivity of a fluorinated benzaldehyde.

| Substituent | σmeta | σpara | Electronic Effect | Reference |

| -NO₂ | 0.71 | 0.78 | Strong EWG | [11] |

| -CN | 0.56 | 0.66 | Strong EWG | [11] |

| -CHO | 0.35 | 0.42 | EWG | |

| -SO₂CF₃ | 0.83 | 0.96 | Very Strong EWG | [11] |

| -CF₃ | 0.43 | 0.54 | Strong EWG | |

| -Br | 0.39 | 0.23 | EWG (Inductive) | [12] |

| -Cl | 0.37 | 0.23 | EWG (Inductive) | [12] |

| -F | 0.34 | 0.06 | EWG (Inductive) | [12] |

| -H | 0.00 | 0.00 | Reference | |

| -CH₃ | -0.07 | -0.17 | EDG | |

| -OCH₃ | 0.12 | -0.27 | EDG (Resonance) | |

| -NH₂ | -0.16 | -0.66 | Strong EDG (Resonance) |

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Values are representative and may vary slightly between sources.

Taft Equation: Separating Effects

The Taft equation is an extension of the Hammett relationship that dissects the substituent effect into polar (inductive and field), steric, and resonance components.[8] The primary equation focuses on separating polar and steric effects.

log(ks/kCH₃) = ρσ + δEs

Where:

-

σ* is the polar substituent constant, describing inductive and field effects.

-

Es is the steric substituent constant.

-

ρ* and δ are the corresponding reaction sensitivity factors.[8]

This separation is particularly useful in organometallic and bioorganic chemistry, where steric hindrance can be as critical as electronic effects.

Experimental Protocols

The determination of Hammett constants is rooted in precise kinetic or equilibrium measurements.[13][14] Spectroscopic methods also provide valuable qualitative and sometimes quantitative insights.[5][13]

Determination of Reaction Constant (ρ) via Kinetic Studies

This protocol describes a generalized workflow for constructing a Hammett plot to determine the reaction constant (ρ) for a reaction involving a series of substituted fluorinated benzaldehydes.

Objective: To measure the sensitivity of a reaction to the electronic effects of substituents on a fluorinated benzaldehyde scaffold.

Materials:

-

A series of para- or meta-substituted fluorinated benzaldehydes (e.g., 4-fluoro-3-X-benzaldehyde, where X is -NO₂, -Cl, -CH₃, -OCH₃, etc.).

-

The unsubstituted reference compound (4-fluorobenzaldehyde).

-

Reagents for the chosen reaction (e.g., for a Knoevenagel condensation: Meldrum's acid and a catalyst).[7]

-

High-purity solvent (e.g., ethanol, DMSO).

-

UV-Vis Spectrophotometer with temperature control.

-

Standard laboratory glassware and stirring equipment.

Methodology:

-

Preparation of Stock Solutions: Prepare stock solutions of each substituted benzaldehyde and other reactants at a precise concentration in the chosen solvent.

-

Kinetic Run: a. Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 °C). b. Place a cuvette containing the solvent and all reactants except the benzaldehyde into the holder to serve as a blank. c. To start the reaction, inject a small, precise volume of the benzaldehyde stock solution into a cuvette containing the other reactants, mix rapidly, and immediately begin recording the absorbance at a predetermined wavelength (λmax of the product) over time. d. The reaction should be run under pseudo-first-order conditions (i.e., with one reactant in large excess) to simplify the rate law.

-

Data Acquisition: Record the absorbance data at regular intervals until the reaction is complete. Repeat the experiment multiple times for each substituent to ensure reproducibility.

-

Data Analysis: a. Convert the absorbance data to concentration of the product. b. Determine the observed rate constant (kobs) for each run by fitting the concentration vs. time data to the appropriate integrated rate law (e.g., for a first-order reaction, a plot of ln[A] vs. time gives a slope of -k). c. Repeat this process for the unsubstituted reference compound to obtain k₀.

-

Hammett Plot Construction: a. Tabulate the calculated rate constants (k) for each substituted benzaldehyde. b. For each substituent, calculate log(k/k₀). c. Plot log(k/k₀) on the y-axis against the known Hammett σ values for each substituent on the x-axis. d. Perform a linear regression on the data points. The slope of the resulting line is the reaction constant, ρ.[4] The quality of the fit (R² value) indicates how well the reaction follows the Hammett relationship.

Spectroscopic Characterization

While kinetic studies provide ρ values, spectroscopic techniques offer a direct probe of the electronic environment within the molecule.

-

¹⁹F NMR Spectroscopy: The chemical shift of a fluorine atom on the aromatic ring is highly sensitive to the electronic effects of other substituents, making it an excellent tool for studying electronic perturbations.[15]

-

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is directly influenced by the electron density on the aromatic ring. Electron-withdrawing groups deshield this carbon, shifting it downfield, while electron-donating groups shield it, shifting it upfield.[16]

-

Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl (C=O) bond is also sensitive to electronic effects. EWGs increase the C=O bond order and shift the stretching frequency to a higher wavenumber, while EDGs have the opposite effect.

Visualizations

Experimental Workflow for Hammett Plot Construction

Caption: Experimental workflow for determining the Hammett reaction constant (ρ).

Logical Diagram of Inductive vs. Resonance Effects

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. arxiv.org [arxiv.org]

- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 7. researchgate.net [researchgate.net]

- 8. Taft equation - Wikipedia [en.wikipedia.org]

- 9. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 12. scribd.com [scribd.com]

- 13. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]

- 14. web.viu.ca [web.viu.ca]

- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Structural Elucidation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, a halogenated aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data, this document focuses on predicted spectroscopic values for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopic theory and data from structurally analogous compounds. Furthermore, this guide outlines detailed, generalized experimental protocols for acquiring such spectroscopic data and presents a logical workflow for the structural elucidation of substituted benzaldehydes. This document is intended to serve as a valuable resource for researchers in the planning and execution of analytical work involving this and similar compounds.

Introduction

This compound is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The presence of multiple electron-withdrawing groups, including chloro, fluoro, and trifluoromethyl moieties, significantly influences its chemical reactivity and spectroscopic characteristics. Accurate structural characterization is paramount for its application in drug design and development. This guide provides a predictive analysis of its key spectroscopic features and a methodological framework for its experimental characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be considered as estimates to be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehydic-H | 10.2 - 10.5 | s | - |

| Aromatic-H (H4) | 7.8 - 8.0 | d | 8.0 - 9.0 |

| Aromatic-H (H5) | 7.6 - 7.8 | d | 8.0 - 9.0 |

Prediction Basis: The aldehydic proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. The aromatic protons will exhibit chemical shifts and coupling patterns influenced by the complex interplay of the chloro, fluoro, and trifluoromethyl substituents.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 190 |

| C-CF₃ | 130 - 135 (q) |

| C-Cl | 135 - 140 |

| C-F | 155 - 160 (d) |

| C4 | 130 - 135 |

| C5 | 125 - 130 |

| CF₃ | 120 - 125 (q) |

Prediction Basis: The carbonyl carbon is expected at a characteristic downfield shift. Carbons directly attached to electronegative atoms (F, Cl) or the trifluoromethyl group will show characteristic shifts and coupling patterns (d: doublet due to C-F coupling, q: quartet due to C-CF₃ coupling).

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C-H (aldehyde) | 2720 - 2820 | Weak |

| C=O (aldehyde) | 1700 - 1720 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-F (aryl) | 1200 - 1300 | Strong |

| C-Cl | 700 - 800 | Strong |

| C-F (in CF₃) | 1100 - 1200 | Strong |

Prediction Basis: The IR spectrum is expected to be dominated by a strong carbonyl stretch. The presence of C-F and C-Cl bonds will also give rise to strong absorptions in the fingerprint region.[1]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion | Neutral Loss |

| 226/228 | [M]⁺ | - |

| 225/227 | [M-H]⁺ | H |

| 197/199 | [M-CHO]⁺ | CHO |

| 162 | [M-CHO-Cl]⁺ | CHO, Cl |

Prediction Basis: The mass spectrum is expected to show a molecular ion peak with an isotopic pattern characteristic of a monochlorinated compound (M:M+2 ratio of approximately 3:1).[2] Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical and the formyl radical.[2][3]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for substituted benzaldehydes. Instrument parameters should be optimized for the specific compound and available equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

-

For a solid sample, prepare a KBr pellet or a mull in Nujol.

-

-

Data Acquisition:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

-

Ionization:

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

-

Visualization of Logical Workflow

The following diagram illustrates a general workflow for the structural elucidation of an unknown substituted benzaldehyde using a combination of spectroscopic techniques.

Caption: A flowchart illustrating the logical workflow for the structural elucidation of an unknown substituted benzaldehyde.

Conclusion

References

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde is a versatile substituted benzaldehyde derivative that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring electron-withdrawing chloro, fluoro, and trifluoromethyl groups, renders the aldehyde functionality highly reactive and susceptible to a variety of chemical transformations. This reactivity profile makes it an attractive starting material for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine and a trifluoromethyl group can enhance the lipophilicity and metabolic stability of the resulting compounds, properties that are highly desirable in drug discovery.[1]

These application notes provide an overview of a key synthetic application of this compound and include a detailed experimental protocol for its use in the Knoevenagel condensation.

Key Applications

The primary application of this compound in organic synthesis is as an electrophilic partner in condensation reactions. The electron-withdrawing nature of the substituents on the aromatic ring activates the carbonyl group, facilitating nucleophilic attack. One of the most prominent applications is the Knoevenagel condensation with active methylene compounds.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base. This reaction is widely used for the synthesis of α,β-unsaturated dinitriles and other functionally substituted alkenes, which are valuable intermediates in the synthesis of various heterocyclic compounds and bioactive molecules.

The reaction of this compound with an active methylene compound, such as malononitrile, proceeds efficiently to yield the corresponding benzylidenemalononitrile derivative. This product can serve as a versatile precursor for the synthesis of more complex molecules, including pyrimidines and other heterocyclic systems.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of this compound with Malononitrile

This protocol describes the synthesis of 2-((3-chloro-2-fluoro-6-(trifluoromethyl)phenyl)methylene)malononitrile.

Reaction Scheme:

Knoevenagel Condensation Reaction

Materials:

-

This compound

-

Malononitrile

-

Ethanol (absolute)

-

Piperidine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

-

To this solution, add 1.05 equivalents of malononitrile.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., to 50-60 °C) may be required.

-

Upon completion of the reaction (as indicated by TLC), the product may precipitate from the reaction mixture. If so, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to obtain the pure 2-((3-chloro-2-fluoro-6-(trifluoromethyl)phenyl)methylene)malononitrile.

Data Presentation:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Malononitrile | Piperidine | Ethanol | Room Temperature | 2-4 | >90 |

Note: The yield is typically high for this type of reaction, but may vary depending on the specific reaction conditions and scale.

Logical Workflow for Synthesis and Application

The following diagram illustrates the workflow from the starting material to a potential application in the synthesis of heterocyclic compounds.

Synthetic Workflow

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of carbon-carbon bonds through reactions like the Knoevenagel condensation. The resulting products are versatile intermediates for the synthesis of a wide range of functionalized and heterocyclic molecules with potential applications in medicinal chemistry and materials science. The provided protocol offers a reliable method for one of its key transformations, serving as a foundation for further synthetic explorations.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and generally mild reaction conditions. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, a substrate characterized by both electronic deactivation and significant steric hindrance. The presence of a trifluoromethyl group, a fluoro group, and a chloro group renders the aryl chloride electron-deficient, while the ortho-substituents impede the approach of the catalyst to the reaction center.[1][2]

Overcoming these challenges necessitates the use of highly active palladium catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][3][4][5][6] These advanced catalytic systems are crucial for facilitating the oxidative addition of the sterically hindered aryl chloride to the palladium center, a key step in the catalytic cycle.[7][8] This document outlines a representative protocol and key considerations for the successful synthesis of novel biaryl aldehydes derived from this compound, which are valuable intermediates in pharmaceutical and materials science research.

General Reaction Scheme

The overall transformation involves the palladium-catalyzed cross-coupling of this compound with a variety of aryl or heteroaryl boronic acids or their corresponding esters.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Please note that yields are representative and may vary depending on the specific boronic acid partner and slight modifications to the reaction conditions.[2]

| Parameter | Condition | Notes |

| Aryl Halide | This compound (1.0 equiv) | Substrate is electron-deficient and sterically hindered. |

| Boronic Acid | Arylboronic Acid (1.2 - 1.5 equiv) | Excess is used to drive the reaction to completion. |

| Palladium Source | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%) | Pre-catalysts that form the active Pd(0) species in situ. |

| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands are essential.[1][3] |

| Base | K₃PO₄ (2.0 - 3.0 equiv) or K₂CO₃ (2.0 - 3.0 equiv) | Choice of base can be critical for the transmetalation step.[2] |

| Solvent | Toluene/Water (e.g., 10:1 v/v) or Dioxane/Water | The use of aqueous solvent mixtures is common.[1][9] |

| Temperature | 80 - 110 °C | Elevated temperatures are typically required.[1][10] |

| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS for completion. |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation and side reactions.[2] |

| Typical Yield | 65 - 90% | Highly dependent on the coupling partner and optimization. |

Experimental Protocol

This protocol provides a generalized starting point. Optimization for specific boronic acid coupling partners may be necessary.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.5 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for at least 15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

-

Solvent Addition: Under the inert atmosphere, add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl halide) and degassed water (typically 1/10th the volume of the toluene) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic and aqueous layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl benzaldehyde.

Visualizations

Experimental Workflow Diagram:

A generalized workflow for the Suzuki-Miyaura coupling protocol.

Catalytic Cycle Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: Reaction of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde with Grignard reagents. This reaction is a crucial method for the synthesis of secondary alcohols, which are valuable intermediates in the development of novel pharmaceuticals and agrochemicals. The protocol is based on established general procedures for Grignard reactions with substituted benzaldehydes.[1][2]

Introduction